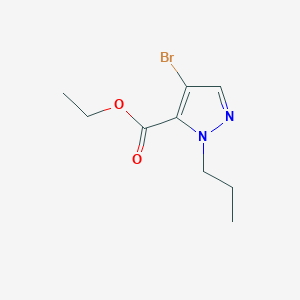

ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 5932-34-3 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 4-bromo-1H-pyrazole-5-carboxylate . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives like ethyl 4-bromo-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)5-4 (7)3-8-9-5/h3H,2H2,1H3, (H,8,9) .Chemical Reactions Analysis

Pyrazoles, including ethyl 4-bromo-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to react with titanium tetrachloride to afford binary adducts .Physical and Chemical Properties Analysis

Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.04 .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Methods : Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is synthesized from related compounds through processes like esterification and bromination. The process is known for its simplicity and low cost, indicating potential for industrial applications (Lan Zhi-li, 2007).

- Characterization Techniques : The compound's structure and properties are characterized using methods like NMR, MS, and X-ray diffraction. These studies are crucial for confirming the molecular structure and understanding its physical and chemical properties (S. Viveka et al., 2016).

Applications in Organic Synthesis

- Intermediate in Insecticide Production : This compound serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ji Ya-fei, 2009).

- Formation of Pyrazole Derivatives : It is used in the formation of various pyrazole derivatives, highlighting its versatility in organic synthesis (K. Prabakaran et al., 2012).

Biomedical Research

- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activity, suggesting potential in developing new antimicrobial agents (A. Radwan et al., 2014).

- Cancer Cell Inhibition : Derivatives have shown to inhibit the growth of lung cancer cells, indicating their potential in cancer research and treatment (Liang-Wen Zheng et al., 2010).

Materials Science

- Corrosion Inhibition : Certain derivatives of this compound are effective as corrosion inhibitors, useful in industrial processes like steel pickling (P. Dohare et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-bromo-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIFGQFYHUCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)